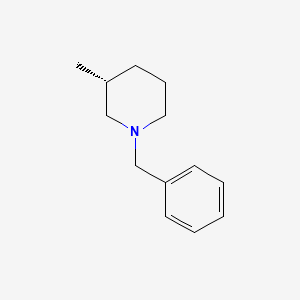

(3R)-1-benzyl-3-methylpiperidine

Descripción

(3R)-1-Benzyl-3-methylpiperidine is a chiral piperidine derivative characterized by a benzyl group at the nitrogen atom and a methyl substituent at the 3R position of the piperidine ring. Its stereochemistry and substitution pattern make it a valuable intermediate in pharmaceutical synthesis. For instance, it is a precursor in the production of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine, a key intermediate for Tofacitinib citrate, a Janus kinase inhibitor used in autoimmune therapies . The synthesis typically involves multi-step processes such as reductive amination, resolution using chiral acids (e.g., ditoluoyl-L-tartaric acid), and hydrolysis, ensuring high enantiomeric purity .

Propiedades

Fórmula molecular |

C13H19N |

|---|---|

Peso molecular |

189.3 g/mol |

Nombre IUPAC |

(3R)-1-benzyl-3-methylpiperidine |

InChI |

InChI=1S/C13H19N/c1-12-6-5-9-14(10-12)11-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3/t12-/m1/s1 |

Clave InChI |

VUEWBPBFUKIDKK-GFCCVEGCSA-N |

SMILES isomérico |

C[C@@H]1CCCN(C1)CC2=CC=CC=C2 |

SMILES canónico |

CC1CCCN(C1)CC2=CC=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Positional Isomers: (3R,4R)-(1-Benzyl-4-Methylpiperidin-3-yl)methylamine

- Structural Difference : The methyl group is at the 4th position instead of the 3rd.

- Synthesis : Similar to the target compound but requires partial reduction of quaternized intermediates and resolution steps .

- Application : Direct intermediate for Tofacitinib, highlighting the critical role of methyl group positioning in biological activity .

Stereoisomers: Benzyl (3R/S)-3-Hydroxy-3-Methylpiperidine-1-Carboxylate

- Structural Difference : A hydroxyl group and carboxylate ester replace the benzyl and methyl groups at the 3rd position. The R and S stereoisomers (CAS 2102409-77-6 and 2007919-21-1) differ in configuration .

- Synthesis : Achieved via esterification of hydroxy-methylpiperidine intermediates, with purity confirmed by NMR and HPLC .

Functional Group Variations: 3-(Aminomethyl)-1-Methylpiperidine (CAS 14613-37-7)

- Structural Difference: An aminomethyl group replaces the benzyl group at the 3rd position.

- Properties : The primary amine increases reactivity, enabling salt formation or conjugation in drug delivery systems.

- Applications : Used in agrochemicals and as a building block for bioactive molecules, differing from the target compound’s role in kinase inhibitor synthesis .

Complex Derivatives: Trifluoromethyl-Substituted Benzylpiperidines

- Example : 2-(4-(3-((4-(Trifluoromethyl)pyridin-2-yl)thio)phenyl)piperidin-1-yl)acetic acid (Compound 21) .

- Structural Difference : Incorporates a trifluoromethylpyridinylthio group, enhancing metabolic stability and lipophilicity.

- Applications : Designed for high-affinity binding to therapeutic targets, such as enzymes or receptors, leveraging the electron-withdrawing trifluoromethyl group for improved pharmacokinetics .

Pharmacologically Active Analogs: (R)-(+)-Glutethimide

- Structural Difference : A glutarimide ring (piperidine-2,6-dione) with ethyl and phenyl substituents at the 3rd position .

- Properties : The dione structure facilitates sedative effects via GABA modulation, unlike the target compound’s use as a synthetic intermediate.

- Stereochemistry : The R-configuration is critical for its pharmacological activity, paralleling the importance of chirality in the target compound’s synthesis .

Comparative Data Table

Key Findings and Implications

- Stereochemical Sensitivity : The R-configuration in this compound is crucial for its role in Tofacitinib synthesis, mirroring the importance of chirality in analogs like (R)-(+)-Glutethimide .

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance binding affinity in drug candidates, while hydroxyl or amine groups modify solubility and reactivity .

- Synthetic Flexibility : Positional isomerism and functional group diversity allow tailored applications, from kinase inhibitors to sedatives, underscoring piperidine’s versatility in medicinal chemistry.

Métodos De Preparación

Multi-Step Synthesis from N-Benzyl-3-methyl-4-piperidone

A robust and scalable method starts from commercially available N-benzyl-3-methyl-4-piperidone. The synthetic sequence includes:

- Chiral resolution of N-benzyl-3-methyl-4-piperidone to isolate the (3R) isomer

- Cis-selective reduction of the keto group to form the corresponding alcohol with controlled stereochemistry

- Mitsunobu inversion to convert the hydroxy group into an amine with the desired trans-configuration

This method avoids the use of highly reactive or dangerous reagents such as lithium aluminum hydride and is suitable for industrial scale-up due to its cost-effectiveness and high stereoselectivity.

Six-Step Synthesis via Ammonia Reaction and Grignard Addition

Another preparation method involves a six-step process starting from N-benzyl-4-carbonyl-ethyl nipecotate:

| Step | Reaction Type | Conditions | Notes |

|---|---|---|---|

| 1 | Reaction with aqueous ammonia | Ethanol solvent, 0–70 °C, 5–72 h | Molar ratio N-benzyl-4-carbonyl-ethyl nipecotate: ammonia = 1:1–10 |

| 2 | Methyl Grignard addition | THF solvent, −80 to 0 °C, 2–10 h | Molar ratio compound: Grignard = 1:0.8–3.0 |

| 3 | Catalytic hydrogenation | Raney Nickel catalyst, 10–80 °C, 2–60 h | Weight ratio substrate: catalyst = 100:1 to 5:1 |

| 4–6 | Further reductions and crystallization | Various solvents (THF, methyl tertiary butyl ether), controlled temperatures | Purification by crystallization and drying |

This method yields (3R,4R)-(1-benzyl-4-methylpiperidine-3-base) methylamine salts with high purity and yield, avoids hazardous reagents, and uses inexpensive starting materials.

Asymmetric Synthesis Using Nitrogen Protection and Reductive Amination

An alternative asymmetric synthesis involves:

- Preparation of 1-benzyl-4-methyl-piperidine-3-ketone via acid-catalyzed hydrolysis and extraction

- Protection of the nitrogen atom using tert-butoxycarbonyl (Boc) group via reaction with tert-butyl dicarbonate under hydrogenation conditions

- Reductive amination with chiral amines (e.g., R-(+)-alpha-methylbenzylamine) under reflux and hydrogenation with Raney nickel to obtain nitrogen-protected (3R,4R)-3-methylamino-4-methylpiperidine derivatives with high diastereomeric excess (96.3%)

This method emphasizes stereochemical control through chiral amine auxiliaries and protective group strategies.

Comparative Data Table of Key Preparation Methods

Research Findings and Analytical Characterization

- Stereochemical purity is confirmed by chiral HPLC and NMR spectroscopy, ensuring the (3R) configuration is maintained throughout synthesis.

- NMR data (1H and 13C) and mass spectrometry are routinely used to verify the structure and purity of intermediates and final products.

- The synthetic methods avoid hazardous reagents like lithium aluminum hydride, favoring safer alternatives such as sodium borohydride and catalytic hydrogenation.

- The scalability of these methods has been demonstrated, making them suitable for pharmaceutical and industrial applications.

Q & A

Q. What synthetic routes are available for (3R)-1-benzyl-3-methylpiperidine, and how can stereochemical purity be ensured?

Methodological Answer: The synthesis typically involves chiral resolution or asymmetric catalysis. For example, a precursor like benzyl (3R)-3-hydroxy-3-methylpiperidine-1-carboxylate (CAS 2102409-77-6) can undergo deprotection and alkylation to introduce the benzyl group . Key steps include:

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer:

- Structural Confirmation: High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to verify the piperidine backbone and substituents .

- Purity Assessment: Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .

- Physical Properties: Melting point analysis (e.g., 170°C for related hydrochloride salts) and optical rotation measurements to confirm stereochemistry .

Q. How can common impurities in this compound synthesis be identified and mitigated?

Methodological Answer:

- Impurity Profiling: Compare retention times against reference standards (e.g., EP impurities D, E, F) using HPLC-MS .

- Mitigation Strategies: Optimize reaction conditions (e.g., temperature, solvent polarity) to suppress side products like N-debenzylated derivatives. Purification via column chromatography or recrystallization .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Comparative Assays: Replicate studies under standardized conditions (e.g., cell lines, animal models) to isolate variables. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or assay protocols .

- Structural Validation: Confirm compound identity using X-ray crystallography or NOESY NMR to rule out stereochemical misassignments .

- Meta-Analysis: Apply statistical tools (e.g., Fisher’s exact test) to evaluate reproducibility across published datasets .

Q. How can the pharmacokinetic profile of this compound be systematically evaluated?

Methodological Answer:

- In Vivo Studies: Administer the compound in rodent models (following 3R principles: Replace, Reduce, Refine) and measure plasma half-life using LC-MS/MS .

- Metabolic Stability: Incubate with liver microsomes to identify cytochrome P450-mediated oxidation pathways .

- Tissue Distribution: Radiolabel the compound (e.g., C) and quantify accumulation in target organs via scintillation counting .

Q. What computational and experimental approaches elucidate the mechanism of action for this compound?

Methodological Answer:

- Molecular Docking: Screen against protein targets (e.g., GPCRs, ion channels) using software like AutoDock Vina. Validate hits with surface plasmon resonance (SPR) binding assays .

- Functional Studies: Perform site-directed mutagenesis on putative binding residues (e.g., in serotonin receptors) to assess activity changes .

- Pathway Analysis: Use transcriptomics (RNA-seq) or phosphoproteomics to map downstream signaling effects in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.